Receptor Binding Affinity: Subnanomolar 5-HT1B Potency and Defined 5-HT1A Affinity Ratio
RU 24969 demonstrates preferential, high-affinity binding to the 5-HT1B receptor (Ki = 0.38 nM) alongside significant affinity for the 5-HT1A receptor (Ki = 2.5 nM). This yields a 5-HT1B:5-HT1A selectivity ratio of approximately 6.6-fold . In contrast, the antimigraine agent sumatriptan exhibits a reversed selectivity profile with lower absolute affinity, showing Ki values of 17 nM for 5-HT1D, 27 nM for 5-HT1B, and 100 nM for 5-HT1A .
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 5-HT1B: 0.38 nM; 5-HT1A: 2.5 nM |
| Comparator Or Baseline | Sumatriptan: 5-HT1B Ki = 27 nM; 5-HT1A Ki = 100 nM |
| Quantified Difference | 71-fold higher 5-HT1B affinity and 40-fold higher 5-HT1A affinity for RU 24969 |
| Conditions | Radioligand binding assays using recombinant human receptors |
Why This Matters
The exceptional 5-HT1B affinity enables robust target engagement at low concentrations, critical for minimizing off-target effects in in vivo behavioral pharmacology experiments.
